molecular formula C14H15NO2 B1347597 2-[(4-Methoxy-phenylamino)-methyl]-phenol CAS No. 52537-88-9

2-[(4-Methoxy-phenylamino)-methyl]-phenol

Cat. No. B1347597
CAS RN: 52537-88-9
M. Wt: 229.27 g/mol
InChI Key: HLFHQRSQVWQRJY-UHFFFAOYSA-N
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Description

“2-[(4-Methoxy-phenylamino)-methyl]-phenol” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route34.



Molecular Structure Analysis

The molecular structures of similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been reported. These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively35.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-[(4-Methoxy-phenylamino)-methyl]-phenol”. However, similar compounds have been synthesized via Schiff bases reduction route34.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Methoxy-phenylamino)-methyl]-phenol” are not readily available8.


Scientific Research Applications

Anticancer Activity

A study on a compound closely related to "2-[(4-Methoxy-phenylamino)-methyl]-phenol" investigated its anticancer activity against T47D breast cancer cells. The compound demonstrated weak activity in inhibiting the growth of these cells, suggesting potential for further optimization and study in cancer therapy (L. Sukria et al., 2020).

Molecular Structure Analysis

Research has been conducted on the molecular structures of Schiff bases, including compounds similar to "2-[(4-Methoxy-phenylamino)-methyl]-phenol," synthesized via the Schiff bases reduction route. These studies provide valuable insights into their potential as starting materials for synthesizing various compounds, such as azo dyes and dithiocarbamates (P. A. Ajibade & F. P. Andrew, 2021).

Antioxidant Activity

The antioxidant properties of Schiff base compounds related to "2-[(4-Methoxy-phenylamino)-methyl]-phenol" have been explored, indicating their potential as effective antioxidants. These findings are crucial for developing therapeutic agents and ingredients in the medicinal and food industries (Ç. A. Kaştaş et al., 2017).

Antibacterial Activity

The antibacterial efficacy of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives against various bacterial strains such as Escherichia coli and Staphylococcus aureus has been evaluated. This research underscores the potential of these compounds in combating bacterial infections (W. Zhou et al., 2015).

Interaction with Biomolecules

Investigations into the interaction of fluorescent probes based on "2-[(4-Methoxy-phenylamino)-methyl]-phenol" with Bovine Serum Albumin (BSA) have been conducted to understand their binding dynamics. These studies are fundamental for designing drugs and probes for biological applications (K. Ghosh et al., 2016).

Synthesis and Characterization

Comprehensive research on the synthesis, characterization, and evaluation of Schiff bases, including "2-[(4-Methoxy-phenylamino)-methyl]-phenol" derivatives, has been conducted. These studies highlight the compounds' applications in various fields such as materials science and chemistry (Syaidah Athirah Dzolin et al., 2018).

Safety And Hazards

The safety data and hazards associated with “2-[(4-Methoxy-phenylamino)-methyl]-phenol” are not readily available910.


Future Directions

There is limited information available on the future directions for “2-[(4-Methoxy-phenylamino)-methyl]-phenol”. However, similar compounds have been studied for their potential applications in various fields311.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

2-[(4-methoxyanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFHQRSQVWQRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296820
Record name 2-[(4-Methoxyanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxy-phenylamino)-methyl]-phenol

CAS RN

52537-88-9
Record name 52537-88-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111850
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-Methoxyanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(p-Anisidino)-ortho-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RD Kamble, SV Hese, RJ Meshram, JR Kote… - Medicinal Chemistry …, 2015 - Springer
In the midst of increasing multidrug resistance and the growing incidence of infections of Mycobacterium tuberculosis, there is compelling evidence for the synthesis of novel and …
Number of citations: 39 link.springer.com
N Gacche, BS Dawane - Med Chem Res, 2015 - academia.edu
In the midst of increasing multidrug resistance and the growing incidence of infections of Mycobacterium tuberculosis, there is compelling evidence for the synthesis of novel and …
Number of citations: 3 www.academia.edu

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